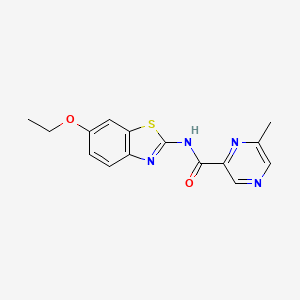

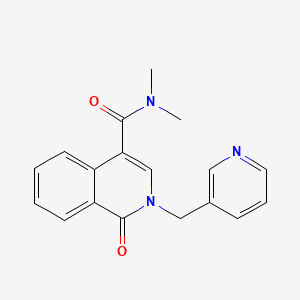

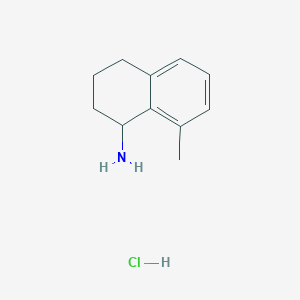

![molecular formula C19H18N6O B2500595 1-(2,3-二甲基苯基)-4-[3-(4-甲基苯基)-1,2,4-噁二唑-5-基]-1H-1,2,3-三唑-5-胺 CAS No. 892774-20-8](/img/structure/B2500595.png)

1-(2,3-二甲基苯基)-4-[3-(4-甲基苯基)-1,2,4-噁二唑-5-基]-1H-1,2,3-三唑-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(2,3-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine" is a multifaceted molecule that incorporates several heterocyclic motifs, such as 1,2,4-oxadiazole and 1,2,3-triazole rings. These structural features are commonly found in compounds with significant pharmacological activities, and their synthesis often involves complex organic reactions .

Synthesis Analysis

The synthesis of compounds related to the target molecule typically involves multi-step reactions that can include the formation of 1,2,4-oxadiazole and 1,2,3-triazole rings. For instance, the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives can be achieved through a novel one-pot, four-component condensation reaction, which is an efficient approach that does not require a catalyst or activation . Similarly, the synthesis of 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles from primary amines under various conditions has been reported, yielding products in moderate to good yields . These methods provide a foundation for the synthesis of complex molecules like the one .

Molecular Structure Analysis

The molecular structure of related compounds often features intramolecular interactions, such as hydrogen bonding, which can influence the stability and reactivity of the molecule. For example, a weak intramolecular C—H⋯N interaction characterizes the molecular structure of a related compound with a 1,2,4-oxadiazole moiety . Such interactions are crucial for understanding the three-dimensional conformation and potential binding interactions of the target molecule.

Chemical Reactions Analysis

The chemical reactivity of the target molecule can be inferred from reactions involving similar structural motifs. For instance, the reaction of 1,2,5-oxadiazole-3,4-diamine with 2,5-hexanedione via the Paal–Knorr reaction selectively yields a product with a 1,2,5-oxadiazol-3-amine structure . Additionally, the reaction of 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbaldehyde oxime with acetic anhydride and subsequent treatment with hydroxylamine leads to the formation of 5-substituted 3-[5-(2,5-dimethylphenyl)-1,2-oxazol-3-yl]-1,2,4-oxadiazoles . These reactions highlight the versatility and reactivity of oxadiazole and triazole rings in various chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target molecule can be deduced from its structural components. The presence of 1,2,4-oxadiazole and 1,2,3-triazole rings suggests that the compound may exhibit a range of chemical behaviors, including potential antimicrobial activities as seen in some new 1,2,4-triazole derivatives . The fluorinated heterocyclic compounds, such as 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, also indicate the possibility of the target molecule having unique electronic properties due to the presence of electron-withdrawing groups . These properties are essential for the potential application of the compound in medicinal chemistry and other fields.

科学研究应用

农业和制药应用

氨基-1,2,4-三唑是精细有机合成中的基础原料,在生产农药和药品方面起着重要作用。它们的衍生物在制造杀虫剂、杀菌剂、植物生长调节剂以及抗菌药物和心脏药物等制药领域发挥着重要作用 (Nazarov et al., 2021)。这说明了这种化合物在开发具有多种功能能力的生物活性分子方面的潜在用途。

噁二唑衍生物的生物活性

包括1,2,4-噁二唑在内的噁二唑衍生物展示了广泛的生物活性。它们已被研究用于其抗菌、抗癌、抗炎症和其他药理特性。这种多功能性突显了与1-(2,3-二甲基苯基)-4-[3-(4-甲基苯基)-1,2,4-噁二唑-5-基]-1H-1,2,3-三唑-5-胺结构相关的化合物的治疗潜力,为新药物开发提供了蓝图 (Jalhan et al., 2017)。

化学合成和材料科学

1,2,4-三唑和噁二唑的合成灵活性有助于创造高能材料、防腐剂、耐热聚合物和荧光产品。这些应用不仅限于制药领域,突显了这种化合物在材料科学和工业化学中的相关性 (Ferreira et al., 2013)。

抗结核活性

对噁二唑衍生物的研究还揭示了显著的抗结核活性,为结核病治疗开辟了一个有希望的途径。这些化合物对各种分枝杆菌菌株,包括耐药株的有效性,使它们成为新的抗结核药物有价值的候选药物 (Asif, 2014)。

属性

IUPAC Name |

3-(2,3-dimethylphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O/c1-11-7-9-14(10-8-11)18-21-19(26-23-18)16-17(20)25(24-22-16)15-6-4-5-12(2)13(15)3/h4-10H,20H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOKSTIDWBPHHQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC(=C4C)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

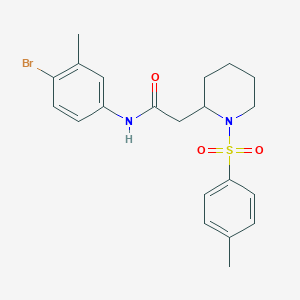

![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2500512.png)

![N-(3-chloro-2-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2500513.png)

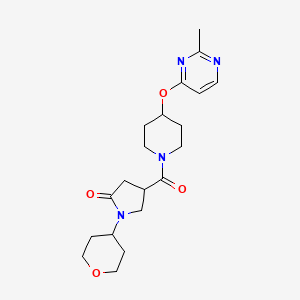

![N-[(Z)-1-(2-methyl-2H-chromen-3-yl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B2500514.png)

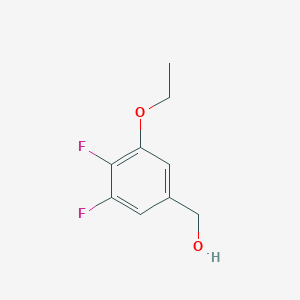

![(3R,5R)-5-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B2500532.png)

![N-(3-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2500535.png)